1,2,4,5-Tetrachloro-3,6-dimethylbenzene

Description

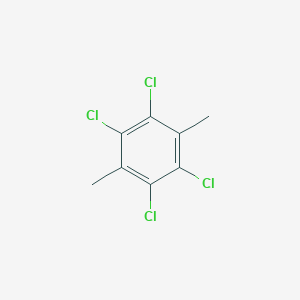

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSQZGJZQUVGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236565 | |

| Record name | 2,3,5,6-Tetrachloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-10-1 | |

| Record name | 1,2,4,5-Tetrachloro-3,6-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloro-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrachloro-p-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT3W4X6WHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Byproduct Formation and Purity Considerations in Synthesis

Common Byproducts

During direct chlorination processes, over-chlorination is a significant concern. This can lead to the formation of more highly chlorinated derivatives, such as pentachloro- and hexachloro- derivatives of dimethylbenzene, as undesirable byproducts.

Purification Methods

To achieve a high degree of purity, specific techniques are employed post-synthesis. For material synthesized via direct chlorination, fractional distillation under reduced pressure (20–30 mmHg) is a common method, which can yield purity levels of 80–85%. In the stepwise chlorination method, the final product is often purified by recrystallization from ethanol.

Table 2: Purity and Byproduct Management

| Issue | Mitigation/Purification Strategy | Notes |

|---|---|---|

| Over-chlorination Byproducts (e.g., pentachloro-derivatives) | Stoichiometric control of chlorine; Stepwise chlorination with intermediate isolation | Precise control of reactants minimizes byproduct formation. |

| Crude Product Purification | Fractional distillation under reduced pressure | Can achieve 80-85% purity. |

| Final Product Purification | Recrystallization from ethanol | Used in stepwise synthesis for high-purity final product. |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,2,4,5-tetrachloro-3,6-dimethylbenzene. The high degree of symmetry in this molecule simplifies its NMR spectra, providing clear evidence for its substitution pattern.

¹H NMR Spectroscopy: Due to the molecule's C2h symmetry, the two methyl groups are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to exhibit a single, sharp signal for the six equivalent protons of these methyl groups. The electron-withdrawing nature of the four chlorine atoms on the benzene (B151609) ring deshields the methyl protons, shifting this signal downfield compared to unsubstituted p-xylene (B151628). The anticipated chemical shift for these protons would be in the range of 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The symmetry of the molecule dictates that there are only three distinct carbon environments, which results in three signals in the proton-decoupled ¹³C NMR spectrum. The deshielding effect of the electronegative chlorine atoms significantly influences the chemical shifts of the aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Environment | Expected Chemical Shift (δ, ppm) | Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (6H, singlet) | ~2.5 | -CH₃ | ~15-20 |

| C-Cl | ~130-135 | ||

| C-CH₃ | ~135-140 |

Mass Spectrometry (MS) Applications in Structure Identification and Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. The molecular formula is C₈H₆Cl₄, with a molecular weight of approximately 243.95 g/mol . nist.gov

In electron ionization (EI-MS), the most prominent feature is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with four chlorine atoms exhibits a distinctive isotopic cluster for the molecular ion. This cluster consists of five peaks (M, M+2, M+4, M+6, M+8) with a characteristic intensity ratio, providing definitive evidence for the presence of four chlorine atoms. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl), is 241.92236 Da. uni.lu

Fragmentation analysis reveals further structural information. Common fragmentation pathways for related chlorinated xylenes (B1142099) involve the loss of a chlorine atom (M-Cl)⁺ or a methyl radical (M-CH₃)⁺. The loss of a chlorine atom from the molecular ion would result in a significant fragment ion cluster around m/z 207.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion (m/z) | Identity | Significance |

|---|---|---|

| 242 (base peak cluster) | [C₈H₆Cl₄]⁺ | Molecular ion (M⁺). The isotopic pattern confirms four Cl atoms. |

| 227 | [C₇H₃Cl₄]⁺ | Loss of a methyl group (M-CH₃)⁺. |

| 207 | [C₈H₆Cl₃]⁺ | Loss of a chlorine atom (M-Cl)⁺. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. While a full experimental spectrum requires access to specific databases, the expected regions of absorption can be predicted based on its structure. The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For centrosymmetric molecules like this compound, the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice versa. Key Raman bands for related chlorinated benzenes involve C-C stretching and C-Cl vibrational modes.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (methyl) | 2900 - 3000 | IR, Raman |

| Aromatic C-C Stretch | 1400 - 1600 | IR, Raman |

| Methyl Bending | 1370 - 1470 | IR |

| C-Cl Stretch | < 800 | IR, Raman |

| Benzene Ring Breathing | ~1000 - 1250 | Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. wordpress.com This method would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding.

Chromatographic Coupling with Spectroscopic Detectors for Mixture Analysis

To analyze this compound, especially within a mixture of its isomers or other compounds, chromatographic techniques coupled with spectroscopic detectors are essential. Gas chromatography (GC) is the primary method for separating volatile and semi-volatile compounds like chlorinated benzenes. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of such compounds. A sample is injected into the GC, where it is vaporized and carried by an inert gas through a long capillary column. Nonpolar columns, such as those with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, are effective for separating chlorinated aromatic hydrocarbons based on their boiling points and interaction with the stationary phase.

As each separated component elutes from the column, it enters the mass spectrometer. The MS detector provides two crucial pieces of information: the retention time (the time taken for the compound to travel through the column) and the mass spectrum of the compound. The retention time is characteristic of the compound under specific GC conditions, and the mass spectrum serves as a molecular fingerprint, allowing for positive identification by matching it against spectral libraries or by analyzing its fragmentation pattern. This combined approach allows for both the separation and confident identification of this compound in complex matrices. High-performance liquid chromatography (HPLC) can also be employed as an alternative separation technique. sielc.com

Computational Chemistry and Theoretical Modeling of 1,2,4,5 Tetrachloro 3,6 Dimethylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. nih.gov For a molecule like 1,2,4,5-tetrachloro-3,6-dimethylbenzene, DFT can be employed to optimize its geometry and compute various electronic properties.

DFT studies on related chlorinated aromatic compounds reveal predictable electronic effects. nih.govnih.gov The four electron-withdrawing chlorine atoms significantly lower the energy of the molecular orbitals compared to unsubstituted xylene. The methyl groups, being weakly electron-donating, slightly counteract this effect. These calculations can provide quantitative data on the molecule's electronic character.

Key parameters obtained from DFT calculations include:

Electron Affinity and Ionization Potential: These values indicate the molecule's ability to accept or donate an electron, respectively, which is crucial for understanding its redox behavior.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, negative potential would be concentrated around the electronegative chlorine atoms, while the benzene (B151609) ring and methyl groups would show less negative or slightly positive potential. This map is vital for predicting sites susceptible to nucleophilic or electrophilic attack.

Bonding Analysis: DFT, often combined with Natural Bond Orbital (NBO) analysis, can describe the nature of the chemical bonds, including their covalent and ionic character. nih.gov For instance, the Ga-N bond in a related complex was found to have enhanced covalent character, a finding that correlates with the electronegativity of the metal atoms. nih.gov

An illustrative table of DFT-calculated properties for a chlorinated aromatic system is shown below.

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -1987.5 Hartree | Thermodynamic stability |

| Dipole Moment | ~0 D | Indicates a nonpolar, symmetric structure |

| HOMO Energy | -7.2 eV | Related to ionization potential and reactivity |

| LUMO Energy | -1.5 eV | Related to electron affinity and reactivity |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |

Note: These values are illustrative for a representative chlorinated aromatic molecule, calculated using a common functional like B3LYP.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. xmu.edu.cn These methods, such as Hartree-Fock (HF) theory, provide a foundational understanding of molecular orbitals (MOs). While computationally more demanding than DFT, they are crucial for obtaining a clear picture of orbital energies and compositions. wayne.edu

For this compound, ab initio calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to determining the molecule's chemical reactivity and its behavior in electronic transitions (e.g., UV-Vis absorption).

HOMO: The HOMO is primarily associated with the π-system of the benzene ring. Its energy level is a measure of the molecule's ability to donate electrons. The presence of four chlorine atoms is expected to significantly stabilize this orbital, making the compound less susceptible to oxidation compared to dimethylbenzene.

LUMO: The LUMO is also a π-antibonding orbital of the ring. Its energy level indicates the molecule's ability to accept electrons. The electron-withdrawing nature of the chlorine substituents lowers the LUMO energy, making the molecule more susceptible to reduction.

The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests lower reactivity. arxiv.org

| Molecular Orbital | Energy (eV) - Illustrative | Primary Atomic Contribution |

| LUMO+1 | -0.8 | C(π), Cl(σ) |

| LUMO | -1.5 | C(π)* |

| HOMO | -7.2 | C(π) |

| HOMO-1 | -7.9 | Cl(p), C(π) |

Note: These values are illustrative for a representative chlorinated aromatic molecule, calculated at the HF/6-31G level of theory.*

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations compute the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. chemrxiv.org For a semi-rigid molecule like this compound, MD simulations are less about large-scale conformational changes and more focused on:

Methyl Group Rotation: Analyzing the rotational barriers and preferred orientations of the two methyl groups.

Solvent Effects: Simulating the compound in different solvents (e.g., water, lipids) to understand its solvation shell, solubility, and how its effective shape changes in various environments. Studies on similar molecules have shown that conformational preferences can be highly dependent on the solvent. chemrxiv.org

Interaction with Surfaces: MD simulations are invaluable for studying how the molecule interacts with environmental matrices. For instance, simulations of polycyclic aromatic hydrocarbons (PAHs) with black carbon have been used to calculate sorption coefficients, a key parameter in environmental fate modeling. nih.gov The simulation can reveal the preferred orientation of the molecule on the surface, the strength of the interaction (binding energy), and the nature of the forces involved (e.g., van der Waals, π-π stacking).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a molecule's structure with its activity or properties, respectively. ecetoc.orgaftonchemical.com These models are essential for predicting the environmental behavior of chemicals, especially for persistent organic pollutants (POPs) where experimental data is scarce. nih.govresearchgate.net

To build a QSAR/QSPR model for this compound, a set of numerical parameters, or "descriptors," must be calculated from its molecular structure. These descriptors can be categorized as:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall indices).

Geometrical: Related to the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment). nih.gov

Physicochemical: Such as the octanol-water partition coefficient (log K_ow) and water solubility, which are themselves often predicted via QSPR.

For environmental fate, key predicted endpoints include half-lives in air, water, and soil, as well as bioaccumulation potential. nih.gov

| Descriptor Type | Example Descriptor | Relevance to Environmental Fate |

| Physicochemical | Log K_ow (Octanol-Water Partition Coefficient) | Predicts bioaccumulation and sorption to organic matter. |

| Geometrical | Molecular Surface Area | Influences rates of transport and reaction. |

| Quantum-Chemical | LUMO Energy | Relates to susceptibility to reductive degradation. |

| Topological | Kappa Shape Indices | Correlates with molecular size and shape, affecting partitioning. |

Once descriptors are generated for a "training set" of related chemicals with known properties, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govrsc.org This model establishes a quantitative relationship between the descriptors and the property of interest.

For a class of compounds like chlorinated benzenes, a QSAR model could predict a property like the fish bioconcentration factor (BCF). nih.gov A hypothetical linear model might look like:

log(BCF) = c₀ + c₁(log K_ow) - c₂(Water Solubility) + c₃(Molecular Weight)

The model's validity is then tested using internal (cross-validation) and external validation sets of chemicals not used in its creation. nih.gov Such models are crucial for regulatory purposes to screen and prioritize chemicals based on their potential for persistence, bioaccumulation, and toxicity (PBT properties). aftonchemical.comrsc.org The development of robust QSARs for chlorinated benzenes and other pollutants is an active area of research aimed at improving environmental risk assessment. lsu.edu

Theoretical Predictions of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens through which to examine the reaction mechanisms of this compound. While specific experimental and computational studies on the reaction dynamics of this exact molecule are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from its structural features and from computational studies on analogous chlorinated aromatic compounds. The primary reactions of interest for this substituted benzene are electrophilic aromatic substitution and oxidation of the methyl groups.

Electrophilic Aromatic Substitution:

The benzene ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the four chlorine atoms. This deactivation makes electrophilic aromatic substitution reactions challenging. However, under forcing conditions, reactions such as nitration or further chlorination could potentially occur.

Theoretical methods, particularly Density Functional Theory (DFT), are pivotal in modeling these reactions. By calculating the potential energy surface, computational chemists can map the entire course of the reaction, from reactants to products, via high-energy transition states.

For a hypothetical nitration reaction, the mechanism would involve the attack of a nitronium ion (NO₂⁺) on the aromatic ring. Computational models can predict the most likely site of attack. Given the existing substitution pattern, the remaining unsubstituted positions (positions 3 and 6 are equivalent, as are 1, 2, 4, and 5) are sterically hindered. However, electronic effects would also play a crucial role. DFT calculations would involve optimizing the geometries of the reactants, the electrophile, the intermediate carbocation (the sigma complex or Wheland intermediate), and the final products.

The transition state for the formation of the sigma complex is of particular interest. Its geometry, characterized by the partial formation of a new C-N bond and the disruption of the aromatic system, can be precisely located on the potential energy surface. The energy of this transition state determines the activation energy of the reaction, a key parameter in predicting the reaction rate.

Oxidation of Methyl Groups:

The two methyl groups on the aromatic ring are susceptible to oxidation, potentially leading to the formation of corresponding carboxylic acids. The mechanism of such an oxidation, for instance by a strong oxidizing agent like potassium permanganate (B83412), can also be modeled computationally.

Theoretical studies can elucidate the stepwise process, which may involve hydrogen abstraction from the methyl group to form a benzyl (B1604629) radical, followed by further oxidation steps. DFT calculations can be employed to determine the energetics of each step, identifying the rate-determining step and any intermediate species. Transition states for hydrogen abstraction and subsequent steps can be characterized, providing a detailed atomistic picture of the reaction pathway.

The following table illustrates the type of data that would be generated from a DFT study on a hypothetical electrophilic substitution reaction.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| Formation of Sigma Complex (Nitration) | B3LYP | 6-311+G(d,p) | Value not available |

| Proton Abstraction from Sigma Complex | B3LYP | 6-311+G(d,p) | Value not available |

| Hydrogen Abstraction from Methyl Group (Oxidation) | M06-2X | 6-311+G(d,p) | Value not available |

Note: The values in this table are placeholders and represent the type of data that would be obtained from such a study. Specific computational research on this compound is required to populate this table with actual data.

Computational Approaches for Spectroscopic Property Prediction

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of this compound, including its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy:

The vibrational frequencies of a molecule, which are observed in its IR spectrum, can be calculated with a high degree of accuracy using quantum chemical methods. DFT calculations, after geometry optimization, can be used to compute the harmonic vibrational frequencies. These calculated frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The NIST WebBook provides an experimental IR spectrum for this compound (also known as 2,3,5,6-tetrachloro-p-xylene). nist.gov A computational study would aim to reproduce the key features of this spectrum, such as the C-H stretching vibrations of the methyl groups, the aromatic C-C stretching vibrations, and the C-Cl stretching vibrations. By assigning calculated vibrational modes to the observed experimental peaks, a deeper understanding of the molecule's vibrational behavior can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structure elucidation. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts.

For this compound, due to its high symmetry (D2h point group), the ¹H NMR spectrum is expected to be very simple, showing a single peak for the six equivalent protons of the two methyl groups. Similarly, the ¹³C NMR spectrum would show a limited number of signals: one for the two equivalent methyl carbons, and two for the aromatic carbons (one for the carbons bearing methyl groups and one for the carbons bearing chlorine atoms).

Computational prediction of these chemical shifts would involve optimizing the molecular geometry and then performing a GIAO calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic transitions of a molecule, which give rise to its UV-Vis spectrum, can be predicted using time-dependent DFT (TD-DFT) calculations. For this compound, the UV-Vis spectrum would be characterized by absorptions arising from π → π* transitions within the benzene ring. The presence of the chloro and methyl substituents would influence the position and intensity of these absorption bands. TD-DFT calculations can predict the excitation energies and oscillator strengths for the lowest-lying electronic transitions, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements.

The following table presents a hypothetical comparison of experimental and computationally predicted spectroscopic data.

| Spectroscopic Data | Experimental Value | Predicted Value (Computational Method) |

| ¹H NMR Chemical Shift (ppm) | Not available | Value not available (GIAO/B3LYP/6-311+G(d,p)) |

| ¹³C NMR Chemical Shift (ppm) - CH₃ | Not available | Value not available (GIAO/B3LYP/6-311+G(d,p)) |

| ¹³C NMR Chemical Shift (ppm) - C-Cl | Not available | Value not available (GIAO/B3LYP/6-311+G(d,p)) |

| ¹³C NMR Chemical Shift (ppm) - C-CH₃ | Not available | Value not available (GIAO/B3LYP/6-311+G(d,p)) |

| Major IR Peak (cm⁻¹) - C-H stretch | From NIST nist.gov | Value not available (B3LYP/6-311+G(d,p)) |

| UV-Vis λmax (nm) | Not available | Value not available (TD-DFT/B3LYP/6-311+G(d,p)) |

Note: The values in this table are placeholders. Experimental data is not fully available in public literature, and specific computational studies are needed to generate the predicted values.

Environmental Biotransformation and Degradation Pathways of 1,2,4,5 Tetrachloro 3,6 Dimethylbenzene

Microbial Degradation Mechanisms

Microorganisms have evolved complex enzymatic systems to metabolize xenobiotic compounds, including chlorinated benzenes. The degradation pathways often involve a series of oxidative reactions that increase the water solubility of the compound and prepare it for ring cleavage and entry into central metabolic pathways. Both aerobic and anaerobic processes can contribute to the breakdown of these contaminants, though the mechanisms differ significantly. nih.gov

Under aerobic conditions, the biodegradation of chlorobenzenes is typically initiated by powerful oxidative enzymes. nih.gov Bacteria, particularly strains from genera such as Pseudomonas, have demonstrated the ability to utilize chlorinated benzenes as their sole source of carbon and energy. nih.gov The aerobic degradation pathway for compounds structurally similar to 1,2,4,5-tetrachloro-3,6-dimethylbenzene involves an initial dioxygenase attack, leading to the formation of chlorinated catechols, which are key intermediates for subsequent ring fission. nih.govub.edu This sequence of reactions is often referred to as the modified ortho-cleavage pathway. asm.orgnih.gov

The initial and often rate-limiting step in the aerobic degradation of chlorinated aromatic compounds is the dioxygenation of the benzene (B151609) ring. nih.gov This reaction is catalyzed by a multi-component enzyme system known as a dioxygenase. For chlorinated benzenes, this enzymatic attack incorporates both atoms of a molecular oxygen (O₂) molecule into the aromatic nucleus, breaking its aromaticity and forming a cis-dihydrodiol. nih.govresearchgate.net In the case of the structurally related compound 1,2,4,5-tetrachlorobenzene (B31791) (1,2,4,5-TeCB), studies with Pseudomonas sp. strain PS14 have shown that the degradation is initiated by a dioxygenase attack on the aromatic ring. nih.gov This enzymatic action is a critical activation step, preparing the stable, recalcitrant molecule for further transformation.

Following the initial dioxygenation, a chlorinated cis-dihydrodiol intermediate is formed. While the specific intermediate for this compound is not explicitly detailed in available literature, the process can be inferred from the degradation of 1,2,4,5-TeCB. The dioxygenation of 1,2,4,5-TeCB leads to the formation of 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene. nih.gov This intermediate is an unstable, non-aromatic compound that serves as the immediate substrate for the next enzymatic or chemical step in the degradation pathway. For comparison, the degradation of 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB) proceeds through the formation of cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol). nih.gov

The newly formed dihydrodiol intermediate must be rearomatized to form a stable catechol derivative. This is typically accomplished by an NAD⁺-dependent dihydrodiol dehydrogenase, which oxidizes the dihydrodiol. nih.govresearchgate.net For instance, the TCB dihydrodiol formed from 1,2,4-TCB is acted upon by such a dehydrogenase to form 3,4,6-trichlorocatechol (B154911). nih.gov However, in the degradation of 1,2,4,5-TeCB by Pseudomonas sp. strain PS14, the rearomatization step occurs differently. The dihydrodiol intermediate, 1,3,4,6-tetrachloro-1,2-dihydroxycyclohexa-3,5-diene, undergoes a spontaneous elimination of hydrogen chloride (HCl) to produce the corresponding catechol. nih.gov This abiotic elimination circumvents the need for a specific dehydrogenase for this particular substrate.

The process of rearomatization, whether enzymatic or spontaneous, results in the formation of a substituted catechol. These catechols are central intermediates in the degradation pathways of numerous aromatic compounds. asm.org In the degradation of 1,2,4,5-TeCB, the spontaneous elimination of HCl from the dihydrodiol intermediate yields 3,4,6-trichlorocatechol. nih.gov This specific chlorocatechol then becomes the substrate for the subsequent ring-cleavage reaction.

The aromatic ring of the chlorocatechol intermediate is cleaved by another dioxygenase, specifically a catechol dioxygenase. nih.gov These enzymes are classified based on the position of ring cleavage relative to the hydroxyl groups. For chlorinated catechols, cleavage typically occurs via an ortho or intradiol mechanism, catalyzed by catechol 1,2-dioxygenases. asm.org The degradation of 3,4,6-trichlorocatechol, derived from 1,2,4,5-TeCB, is catalyzed by a Type II catechol 1,2-dioxygenase. nih.gov These specialized enzymes are part of the modified ortho-cleavage pathway and are adapted to handle chlorinated substrates that can be inhibitory to conventional dioxygenases. asm.org This enzymatic cleavage breaks the bond between the two hydroxyl-bearing carbon atoms, resulting in the formation of 2,3,5-trichloromuconate. nih.gov This linear product is then further metabolized and channeled into the tricarboxylic acid (TCA) cycle, completing the mineralization process. nih.gov

Interactive Data Table: Aerobic Biodegradation Pathway of 1,2,4,5-TeCB (Analogue for this compound)

| Step | Substrate | Key Enzyme/Process | Intermediate/Product |

| 1. Dioxygenation | 1,2,4,5-Tetrachlorobenzene | Dioxygenase | 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene |

| 2. Rearomatization | 1,3,4,6-Tetrachloro-1,2-dihydroxycyclohexa-3,5-diene | Spontaneous HCl Elimination | 3,4,6-Trichlorocatechol |

| 3. Ring Cleavage | 3,4,6-Trichlorocatechol | Type II Catechol 1,2-Dioxygenase | 2,3,5-Trichloromuconate |

Aerobic Biodegradation Processes

Subsequent Metabolic Pathway Integration (e.g., tricarboxylic acid pathway, 2,3,5-trichloromuconate, 2-chloro-3-oxoadipate)

The aerobic biodegradation of chlorinated aromatic compounds typically proceeds through a series of enzymatic reactions that funnel metabolites into central cellular metabolic cycles. For compounds structurally related to this compound, such as 1,2,4,5-tetrachlorobenzene, the metabolic pathway has been elucidated in specific bacterial strains. Following the initial dioxygenase attack on the aromatic ring and subsequent formation of a chlorinated catechol, the ring is cleaved.

In the case of 1,2,4,5-tetrachlorobenzene degradation by Pseudomonas sp. strain PS14, the intermediate 3,4,6-trichlorocatechol undergoes ortho-cleavage. researchgate.net This reaction is catalyzed by a catechol 1,2-dioxygenase, yielding 2,3,5-trichloromuconate. researchgate.net This intermediate is then further metabolized through a sequence of reactions that includes the formation of 2-chloro-3-oxoadipate. researchgate.net These resulting metabolites are no longer aromatic and can be readily integrated into the central metabolism of the microorganism, specifically the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. researchgate.net The TCA cycle is a fundamental metabolic pathway that generates energy in the form of ATP and provides precursors for biosynthesis. By channeling the breakdown products of the chlorinated aromatic into this cycle, the microorganism can utilize the compound as a source of carbon and energy for growth.

While the specific intermediates for this compound have not been explicitly detailed in the literature, it is hypothesized that a similar pathway would be followed after the initial breakdown of the substituted aromatic ring. The presence of methyl groups may lead to different initial intermediates, but the ultimate funneling of resulting organic acids into the TCA cycle is a conserved strategy in aerobic aromatic degradation.

Chloride Ion Release during Degradation

A key indicator of the successful biodegradation of chlorinated organic compounds is the release of chloride ions (Cl⁻) into the surrounding medium. This process, known as dechlorination, represents the cleavage of the carbon-chlorine bond, which is a critical step in the detoxification of the molecule.

Studies on various Pseudomonas species capable of degrading chlorinated benzenes have consistently demonstrated the stoichiometric release of chloride ions. nih.govnih.gov This means that for each mole of chlorine substituent on the parent compound, one mole of chloride ions is released into the environment. For example, the degradation of 1,2,4,5-tetrachlorobenzene by Pseudomonas sp. strain PS14 results in the release of four chloride ions for every molecule of the tetrachlorobenzene that is mineralized. researchgate.net This stoichiometric release confirms the complete cleavage of the C-Cl bonds and the mineralization of the organic compound. The biological removal of chloride ions from toxic organic molecules is a crucial step in bioremediation. mdpi.com

Therefore, during the aerobic degradation of this compound by capable microorganisms, a similar stoichiometric release of four chloride ions per molecule is expected. This release would serve as a direct measure of the extent of biodegradation occurring in an environmental matrix or a laboratory setting.

Enzyme Induction Studies in Chlorinated Aromatic Catabolism

The microbial breakdown of xenobiotics like chlorinated aromatics is a regulated process, where the specific enzymes required for the catabolic pathway are synthesized by the cell only when the target compound is present. This process is known as enzyme induction.

Studies involving Pseudomonas strains have shown that the enzymes responsible for oxidizing chlorinated benzenes and their halogenated metabolites are induced during growth on these haloaromatics. researchgate.net For example, when Pseudomonas sp. strain Q1 is grown on biphenyl, xylene/toluene, or salicylate, the oxidative enzymes for all three pathways are induced. nih.govnih.gov This suggests a common regulatory control for the catabolism of these related aromatic compounds. nih.govnih.gov

In the context of this compound, it is expected that exposure of a competent microbial strain to this compound would induce the expression of a specific suite of enzymes. This would likely include initial oxygenases (either dioxygenases for ring attack or monooxygenases for methyl group attack), dehydrogenases, and ring-cleavage enzymes. The induction of these enzymes is a key adaptation that allows the microorganism to efficiently utilize the xenobiotic as a nutrient source while avoiding the wasteful production of unnecessary proteins.

Anaerobic Biotransformation Processes

Under anaerobic conditions, where oxygen is absent, the primary biotransformation pathway for highly chlorinated aromatic compounds is reductive dechlorination. nih.gov In this process, microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. eurochlor.org This process generally leads to the formation of less chlorinated, and often less toxic, congeners. nih.gov

For highly chlorinated benzenes, such as hexachlorobenzene and tetrachlorobenzenes, reductive dechlorination has been well-documented in various anaerobic environments. microbe.com Bacteria from the genus Dehalococcoides are often implicated in this process, which is a form of anaerobic respiration known as halorespiration. nih.govmicrobe.com The process typically results in the sequential removal of chlorine atoms, leading to the accumulation of di- or mono-chlorinated benzenes. These lower chlorinated benzenes are generally more resistant to further anaerobic degradation. nih.govmicrobe.com

For this compound, it is predicted that anaerobic biotransformation would proceed via a similar pathway of reductive dechlorination. The expected transformation products would be trichloro-, dichloro-, and monochloro-dimethylbenzenes. The complete mineralization to CO₂ and methane under anaerobic conditions is less likely, as the resulting lower chlorinated intermediates tend to persist in anaerobic environments. nih.gov

Abiotic Degradation Processes in Environmental Matrices

Photochemical Transformation in Aqueous and Atmospheric Phases

Abiotic degradation processes, particularly those driven by sunlight, can play a significant role in the transformation of organic pollutants in the environment. Photochemical transformation, or photolysis, involves the breakdown of a chemical compound by absorbing light energy.

In aqueous environments, direct photolysis occurs when the chemical itself absorbs photons, leading to its degradation. For structurally similar compounds like 1,2,4,5-tetrachlorobenzene, photolysis in surface waters has been suggested as an important degradation pathway. One study noted that this compound was 61% degraded in a water solution after 16 hours of irradiation with light of wavelengths greater than 285 nm. While specific data for this compound is not available, its structural similarity suggests it would also be susceptible to photolysis in sunlit surface waters. The presence of natural substances in water, such as natural organic matter, can influence the rate of photolysis, sometimes inhibiting it through light screening or promoting it through sensitization reactions. researchgate.net

In the atmosphere, volatile organic compounds can be degraded by reacting with photochemically generated hydroxyl radicals (•OH). This is often the primary removal process for many organic pollutants in the air. The rate of this reaction is a key determinant of the atmospheric lifetime of the compound. Although a specific atmospheric lifetime for this compound has not been reported, it is expected to undergo transformation through these gas-phase radical reactions, similar to other chlorinated and methylated aromatic compounds.

Table 2: Compound Names Mentioned in the Article

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the reaction of a compound with water, leading to the cleavage of chemical bonds. For many chlorinated aromatic hydrocarbons, this can be a slow process in the absence of specific catalysts or extreme pH conditions. In the case of this compound, its structural analogues, such as xylenes (B1142099), are known to be resistant to hydrolysis. This resistance is attributed to the stability of the aromatic ring and the strong carbon-chlorine bonds.

Reductive Dehalogenation Processes

Under anaerobic conditions, such as those found in saturated soils, sediments, and some groundwater environments, reductive dehalogenation is a critical pathway for the biotransformation of highly chlorinated aromatic compounds. This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This is a microbially mediated process where the chlorinated compound serves as an electron acceptor.

For highly chlorinated benzenes, reductive dechlorination is a well-documented phenomenon. It is anticipated that this compound would undergo a similar process. The degradation would likely proceed in a stepwise manner, leading to the formation of less chlorinated dimethylbenzene intermediates. The presence of methyl groups on the benzene ring may influence the rate and regioselectivity of the dechlorination, but the fundamental pathway is expected to be conserved.

Hypothetical Reductive Dehalogenation Pathway of this compound

| Step | Parent Compound | Intermediate Product | Description |

| 1 | This compound | Trichlorodimethylbenzene isomers | Removal of one chlorine atom |

| 2 | Trichlorodimethylbenzene isomers | Dichlorodimethylbenzene isomers | Removal of a second chlorine atom |

| 3 | Dichlorodimethylbenzene isomers | Monochlorodimethylbenzene isomers | Removal of a third chlorine atom |

| 4 | Monochlorodimethylbenzene isomers | Dimethylbenzene (Xylene) | Complete dechlorination |

Environmental Fate Modeling and Pathway Elucidation Methodologies

Integration of Experimental and Computational Data for Degradation Pathways

Due to the challenges and costs associated with extensive experimental studies for every chemical of concern, environmental fate modeling has become an indispensable tool. These models integrate available experimental data with computational chemistry to predict the environmental distribution and degradation of compounds like this compound.

For a compound with limited direct experimental data, a common approach is to use quantitative structure-activity relationships (QSARs) and other computational models. These models leverage data from structurally similar compounds to predict properties such as water solubility, vapor pressure, and susceptibility to different degradation processes. For instance, data from the degradation of other tetrachlorobenzene isomers and chlorinated xylenes can be used to parameterize models for this compound.

The modeling process typically involves:

Data Collection: Gathering all available physicochemical and toxicological data for the target compound and its analogues.

Model Selection: Choosing an appropriate environmental fate model (e.g., multimedia fugacity models) that can simulate the partitioning of the chemical between air, water, soil, and biota.

Parameterization: Using experimental and estimated data to set the parameters of the model.

Simulation: Running the model to predict the environmental concentrations and dominant degradation pathways over time.

Validation: Comparing model predictions with any available monitoring data to assess the model's accuracy.

Use of Reference Chemicals in Bioaccumulation and Biotransformation Studies

Reference chemicals are well-characterized compounds used in experimental studies to provide a basis for comparison. In the context of bioaccumulation and biotransformation of this compound, appropriate reference chemicals would include other chlorinated benzenes and xylenes for which more extensive data is available.

These reference compounds serve several purposes:

Method Validation: They are used to ensure that the experimental setup and analytical methods are functioning correctly.

Relative Assessment: The bioaccumulation potential and biotransformation rates of the target compound can be compared to those of the reference chemicals. This allows for a relative ranking of persistence and risk.

Pathway Elucidation: By comparing the metabolites of the target compound to those of the reference chemicals, researchers can infer the likely degradation pathways.

Examples of Potential Reference Chemicals for this compound Studies

| Reference Chemical | Rationale for Use |

| 1,2,4,5-Tetrachlorobenzene | Same chlorine substitution pattern, allows for assessment of the influence of methyl groups. |

| Dichlorodimethylbenzene isomers | Structurally similar with fewer chlorine atoms, can help in identifying sequential degradation steps. |

| Hexachlorobenzene | A well-studied, highly persistent chlorinated benzene, provides an upper bound for persistence. |

Metabolomic and Degradomic Profiling of Environmental Transformation Products

Metabolomics and degradomics are powerful "omics" technologies that allow for the comprehensive analysis of the small molecules (metabolites) and degradation products present in a biological or environmental sample. These approaches are highly valuable for elucidating the biotransformation pathways of environmental contaminants.

In the context of this compound, a metabolomic study would involve exposing microorganisms or environmental microcosms to the compound and then analyzing the resulting mixture of chemicals using high-resolution analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

The key steps in a metabolomic workflow for this compound would be:

Exposure: Incubating relevant microbial cultures or environmental samples with this compound.

Sample Preparation: Extracting the metabolites and degradation products from the samples.

Analytical Measurement: Analyzing the extracts using high-resolution mass spectrometry to generate a profile of all detectable small molecules.

Data Analysis: Using bioinformatics tools to compare the profiles of exposed and control samples to identify molecules that are unique to or have changed in abundance due to the presence of the target compound.

Compound Identification: Identifying the chemical structures of the potential metabolites and degradation products.

This approach can provide direct evidence for the proposed degradation pathways, such as the formation of chlorinated dimethylphenols or the products of ring cleavage under aerobic conditions, or the various dechlorinated intermediates under anaerobic conditions.

Hypothetical Aerobic Degradation Intermediates of this compound Detectable by Metabolomics

| Potential Intermediate | Formation Pathway |

| Chlorinated dimethylphenols | Hydroxylation of the aromatic ring |

| Chlorinated dimethylcatechols | Dihydroxylation of the aromatic ring |

| Chlorinated muconic acids | Ring cleavage of catechol intermediates |

Advanced Analytical Techniques for Environmental and Chemical Research of 1,2,4,5 Tetrachloro 3,6 Dimethylbenzene

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal analytical method for the detection and quantification of 1,2,4,5-Tetrachloro-3,6-dimethylbenzene in various samples. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying trace levels of this compound.

Method Development for Complex Environmental Samples

Developing a reliable GC-MS method for analyzing this compound in complex environmental matrices like sediment requires careful optimization of various parameters. The goal is to achieve high recovery and precision. For instance, a study on chlorobenzenes in sediments utilized a gas chromatograph equipped with a quadrupole mass spectrometer. oup.com The analysis was performed in the selected ion monitoring (SIM) mode to enhance sensitivity for the target analytes. oup.com

Key parameters in method development include the choice of the GC column, oven temperature program, and injection method. A capillary column, such as one with a length of 60 meters, is often used for the separation of chlorobenzenes. oup.com The oven temperature can be programmed to start at a lower temperature, for example 60°C, and then ramped up to higher temperatures like 250°C to ensure the effective separation of all compounds of interest. oup.com

| Parameter | Example Condition |

| Gas Chromatograph | |

| Column | Rtx-624 capillary column (60 m x 0.32 mm, df = 1.8 µm) oup.com |

| Carrier Gas | Helium at a flow rate of 2 cm³/min oup.com |

| Oven Temperature Program | Start at 60°C, ramp at 5°C/min to 200°C (hold 3 min), then ramp at 10°C/min to 250°C (hold 9 min) oup.com |

| Injection Mode | On-column injection oup.com |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode oup.com |

| This interactive table provides an example of GC-MS conditions that can be adapted for the analysis of this compound. |

Derivatization Techniques for Enhanced Detection

Derivatization is a process used to modify a chemical compound to improve its analytical properties. However, for this compound, derivatization is generally not necessary for GC-MS analysis. This is because the compound is sufficiently volatile and thermally stable to be analyzed directly. Derivatization is more commonly applied to compounds with polar functional groups to make them more suitable for GC analysis.

Sampling and Sample Preparation Methodologies for Environmental Compartments

The analysis of this compound in environmental samples requires effective sampling and sample preparation to isolate the analyte from the complex matrix.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique. It involves exposing a coated fiber to a sample, where the analytes partition onto the fiber. The fiber is then desorbed in the GC injector. For non-polar compounds like chlorinated benzenes, a polydimethylsiloxane (B3030410) (PDMS) fiber is often suitable. superchroma.com.tw Headspace SPME is particularly useful for volatile compounds. superchroma.com.tw

Solvent Extraction and Cleanup Procedures

For solid samples like soil and sediment, solvent extraction is a common method. oup.comnih.gov This can be achieved through techniques like shaking, ultrasonic baths, or Soxhlet extraction using solvents such as acetone (B3395972) and hexane. oup.com A study on the remediation of contaminated soils used a mixture of ethyl acetate, acetone, and water for the extraction of chlorinated compounds. nih.govresearchgate.net

After extraction, a cleanup step is often necessary to remove interfering substances. oup.comsepscience.com This can involve passing the extract through a column containing adsorbents like activated silica (B1680970) gel. oup.com For samples with high sulfur content, freshly activated copper can be used for cleanup. oup.com In some cases, for highly contaminated samples, gel permeation chromatography may be required to remove lipid material before further cleanup steps. researchgate.net Accelerated solvent extraction (ASE) is a more automated technique that uses elevated temperatures and pressures to increase extraction efficiency and can incorporate in-cell cleanup, reducing sample processing time. thermofisher.comthermofisher.com

Quality Assurance and Quality Control in Analytical Methodologies

Robust quality assurance (QA) and quality control (QC) protocols are fundamental to ensuring the reliability, accuracy, and precision of analytical data for this compound. The implementation of stringent QA/QC measures is critical in environmental monitoring, chemical research, and industrial process control to guarantee that analytical results are scientifically sound and legally defensible. These measures encompass the entire analytical workflow, from sample collection and preparation to instrumental analysis and data reporting.

A comprehensive QA/QC program for the analysis of this compound typically includes the validation of analytical methods, the use of certified reference materials (CRMs), adherence to standardized operating procedures, and participation in proficiency testing programs. The principles of method validation are often guided by international standards such as those from the International Council for Harmonisation (ICH) and the European Pharmacopoeia. nih.govnih.gov

Method Validation

Before its implementation for routine analysis, any analytical method for this compound must be thoroughly validated to ensure it is fit for its intended purpose. The key validation parameters include specificity, linearity, accuracy, precision, and sensitivity.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, impurities, or matrix components. For chromatographic methods like gas chromatography-mass spectrometry (GC-MS), specificity is demonstrated by achieving baseline separation of this compound from other chlorinated xylenes (B1142099) and potential interferences. nih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the response versus concentration data. A high coefficient of determination (R²) is indicative of a linear relationship. longdom.org For the analysis of chlorinated compounds, R² values greater than 0.99 are generally considered acceptable. longdom.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of this compound. The percentage recovery is then calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). For trace analysis of organic compounds, RSD values below 15% are often required. oaepublish.com

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

An illustrative example of method validation parameters for the analysis of a related chlorinated hydrocarbon by GC-MS is presented in the table below.

| Validation Parameter | Acceptance Criteria | Typical Performance for Chlorinated Hydrocarbons |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |

| Precision (RSD %) | < 15% | < 10% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Analyte and matrix dependent |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | Analyte and matrix dependent |

Certified Reference Materials and Internal Standards

The use of Certified Reference Materials (CRMs) is crucial for establishing traceability and ensuring the accuracy of analytical measurements. While a specific CRM for this compound may not be readily available, CRMs of related chlorinated benzenes or xylenes can be used for instrument calibration and quality control. sigmaaldrich.com These CRMs are produced in accordance with ISO 17034 and characterized using methods validated under ISO/IEC 17025. sigmaaldrich.com

Internal standards are essential for correcting for variations in sample preparation and instrument response. For GC-MS analysis of this compound, a structurally similar compound that is not expected to be present in the samples, such as a deuterated analog or another chlorinated aromatic compound, would be an appropriate internal standard. longdom.org The use of an internal standard improves the precision and accuracy of the quantification. eppltd.com

Proficiency Testing

Participation in proficiency testing (PT) or inter-laboratory comparison studies is a key component of a laboratory's quality assurance program. These studies allow laboratories to assess their analytical performance against that of other laboratories analyzing the same sample. Organizations such as ASTM International conduct proficiency testing programs for aromatic hydrocarbons, which can include the analysis of chlorine content. srainstruments.com Consistent and successful participation in such programs provides objective evidence of the laboratory's competence in performing the analysis.

Routine Quality Control

In addition to method validation and participation in PT schemes, a number of routine quality control checks should be performed with each batch of samples. These include:

Method Blanks: A method blank (an analyte-free matrix) is analyzed with each batch of samples to check for contamination from reagents, glassware, or the analytical instrument.

Duplicate Samples: A sample is analyzed in duplicate to assess the precision of the analytical method. The relative percent difference (RPD) between the duplicate results is calculated and compared against established control limits. epa.gov

Laboratory Control Samples (LCS): An LCS is a blank matrix spiked with a known concentration of the analyte. It is analyzed with each batch to monitor the accuracy and precision of the analytical process.

Matrix Spikes: A known amount of the analyte is added to a real sample, which is then analyzed. The recovery of the spike is calculated to assess the effect of the sample matrix on the analytical method.

An example of a typical quality control sample set for a batch of 10 environmental samples is shown below.

| QC Sample Type | Frequency | Purpose |

| Method Blank | 1 per batch | Assess contamination |

| Duplicate Sample | 1 per batch | Assess precision |

| Laboratory Control Sample | 1 per batch | Assess accuracy and precision |

| Matrix Spike | 1 per batch | Assess matrix effects |

By implementing a robust QA/QC program that incorporates these elements, analytical laboratories can ensure the generation of high-quality, reliable data for this compound, which is essential for informed decision-making in environmental and chemical research.

Emerging Research Directions and Future Perspectives

Development of Novel Bioremediation and Chemical Remediation Strategies

The persistence of chlorinated aromatic compounds like 1,2,4,5-tetrachloro-3,6-dimethylbenzene in the environment has spurred research into innovative remediation technologies. The focus is on developing methods that are not only effective but also environmentally sustainable.

Bioremediation: Under aerobic conditions, bacteria that can grow on chlorobenzene (B131634) (CB), dichlorobenzenes (DCBs), and some trichlorobenzenes (TCBs) as their sole carbon and energy source have been identified. nih.gov The degradation process is typically initiated by oxygenase enzymes that lead to the formation of chlorocatechols, which are then further metabolized. nih.gov However, highly chlorinated compounds such as tetrachlorobenzenes are often resistant to aerobic degradation. nih.gov

For these more chlorinated molecules, anaerobic bioremediation presents a more promising path. This process involves reductive dechlorination, where bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. This has been observed for higher chlorinated benzenes, which are readily dehalogenated to lower chlorinated forms. nih.gov A significant area of research is the coupling of anaerobic and aerobic processes. psu.edu This strategy would involve an initial anaerobic step to reduce this compound to less chlorinated, more readily degradable xylenes (B1142099), followed by an aerobic step for complete mineralization to carbon dioxide and water. psu.edunih.gov

Chemical Remediation: Advanced Oxidation Processes (AOPs) are a key area of development for chemical remediation. AOPs utilize powerful, non-selective hydroxyl radicals (·OH) to break down recalcitrant organic pollutants. membranechemicals.comwikipedia.org These radicals can be generated through various methods, such as combining ozone (O₃) with hydrogen peroxide (H₂O₂), or using UV light with H₂O₂ or titanium dioxide (TiO₂). membranechemicals.comwikipedia.org AOPs are particularly useful for treating biologically toxic or non-degradable materials, converting them into stable inorganic compounds like water, CO₂, and mineral salts. membranechemicals.com Research in this area focuses on optimizing reaction conditions and developing new catalytic systems to enhance efficiency and reduce costs, making AOPs a viable option for treating sites contaminated with chlorinated solvents and aromatics. membranechemicals.comnih.gov

Table 1: Novel Remediation Strategies for Chlorinated Aromatic Compounds

| Strategy | Description | Applicability to this compound | Research Focus |

|---|---|---|---|

| Anaerobic-Aerobic Sequential Treatment | Initial anaerobic reductive dechlorination to reduce chlorine content, followed by aerobic oxidation of the resulting less-chlorinated intermediates. psu.edu | Highly applicable. The tetrachlorinated structure is a candidate for initial anaerobic dehalogenation, with subsequent aerobic breakdown of di- or monochlorinated xylene. | Isolating and optimizing microbial consortia for each stage; reactor design. nih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (·OH) to chemically oxidize and mineralize persistent pollutants. membranechemicals.comwikipedia.org | Effective for destroying the aromatic ring structure, but can be non-specific and costly. | Improving catalyst efficiency, reducing energy consumption, and managing potential byproduct formation. nih.govhilarispublisher.com |

| Bioaugmentation | Introduction of specific microbial strains or consortia with known degradative capabilities into a contaminated environment. nih.govmicrobe.com | Potentially useful, especially if microbes specifically capable of dechlorinating or degrading this compound are identified and cultured. | Discovery and cultivation of novel dehalogenating bacteria. psu.edu |

Integration of Omics Technologies in Environmental Biotransformation Studies

Understanding the microbial processes that govern the fate of compounds like this compound is crucial for developing effective bioremediation strategies. Omics technologies, particularly metagenomics and proteomics, are revolutionizing this field by providing a culture-independent view of microbial communities and their functions. nih.govresearchgate.net

Metagenomics allows for the analysis of the complete genetic material recovered from an environmental sample. nih.gov This enables researchers to identify the microbial species present and, more importantly, to discover novel genes and metabolic pathways involved in the degradation of pollutants. researchgate.netnih.gov By analyzing the DNA of a microbial community at a contaminated site, scientists can identify genes encoding for dehalogenases or oxygenases that might act on chlorinated xylenes. researchgate.net

Proteomics , the large-scale study of proteins, provides a snapshot of the proteins actively being expressed by microorganisms. researchgate.net This can confirm whether the degradation-related genes identified through metagenomics are actively being transcribed and translated into functional enzymes in the presence of a contaminant like this compound. researchgate.net

The integration of these technologies helps to move beyond simply observing degradation to understanding the underlying mechanisms, identifying the key microbial players, and discovering novel enzymes that could be harnessed for bioremediation. nih.govresearchgate.net

Table 2: Application of Omics in Bioremediation

| Omics Technology | Key Information Provided | Relevance to this compound |

|---|---|---|

| Metagenomics | Identifies microbial diversity and functional genes for degradation pathways in a given environment, without needing to culture the organisms. nih.govresearchgate.net | Can uncover novel dehalogenase or oxygenase genes from contaminated sites that are active against chlorinated xylenes. nih.gov |

| Proteomics | Identifies the proteins and enzymes actively being produced by the microbial community, indicating a functional response to the contaminant. researchgate.net | Confirms that the enzymes responsible for degrading the compound are being expressed, providing direct evidence of biotransformation. |

| Stable Isotope Probing (SIP) | Conclusively demonstrates that a specific contaminant is being biodegraded by tracking a labeled isotope (e.g., ¹³C) from the contaminant into microbial biomass or CO₂. microbe.com | Provides definitive proof of in-situ biodegradation of ¹³C-labeled this compound. |

Advancements in Computational Tools for Environmental Chemistry Research

Computational chemistry and toxicology are providing powerful in-silico tools to predict the environmental fate and potential toxicity of chemicals, which is especially valuable for compounds with limited experimental data.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSARs are mathematical models that correlate the chemical structure of a molecule with its physicochemical properties, environmental fate, or biological activity. wikipedia.org For halogenated compounds, QSAR models can be developed to predict properties like biodegradability, soil sorption, and toxicity based on molecular descriptors such as molecular weight, polarity, and the energy of molecular orbitals. nih.govnih.gov These predictive models can help screen large numbers of chemicals for potential risk and prioritize them for further experimental testing. nih.gov The development of robust QSARs that include a wide range of halogenated hydrocarbons allows for more accurate predictions and a broader applicability domain. nih.gov

Newer platforms are emerging that integrate various predictive models. For example, some web-based tools can predict a compound's biodegradability and toxicity simultaneously based solely on its chemical structure, using machine learning algorithms trained on extensive experimental datasets. nih.gov Such tools represent a significant step forward in the rapid assessment of environmental risk for compounds like this compound.

Table 3: Computational Tools in Environmental Chemistry

| Tool/Approach | Function | Application to this compound |

|---|---|---|

| QSAR/QSPR Models | Predicts biological activity, toxicity, or physical properties based on chemical structure. wikipedia.org | Estimates environmental fate (e.g., persistence, bioaccumulation) and potential toxicity, filling data gaps. nih.govqsartoolbox.org |

| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a protein (receptor). | Can predict if the compound is likely to be a substrate for known degradative enzymes (e.g., dehalogenases). |

| Integrated Predictive Platforms (e.g., BiodegPred) | Combine multiple machine learning models to provide a holistic prediction of a chemical's environmental fate and toxicity. nih.gov | Offers a rapid, initial screening of the compound's potential environmental behavior and hazards. |

Interdisciplinary Approaches to Understanding the Environmental Dynamics of Halogenated Xylenes

A comprehensive understanding of the environmental behavior of this compound and related compounds cannot be achieved through a single scientific discipline. Future research will increasingly rely on interdisciplinary collaboration.

This involves integrating knowledge from:

Chemistry: To synthesize analytical standards, study transformation pathways, and develop chemical remediation techniques like AOPs. nih.govjalsnet.com

Microbiology: To isolate and characterize microorganisms capable of bioremediation and to understand the microbial ecology of contaminated sites. nih.govpsu.edu

Geology and Hydrology: To model the transport and fate of the compound in soil, sediment, and groundwater. researchgate.net

Toxicology and Environmental Health: To assess the risks posed to ecosystems and human populations. nih.gov

Computational Science: To develop and apply predictive models (QSAR) for fate and toxicity assessment. wikipedia.orgnih.gov

An example of such an interdisciplinary approach is the use of Stable Isotope Probing (SIP) in field studies. SIP involves introducing a contaminant labeled with a stable isotope (like ¹³C) into the environment. microbe.com By combining this with advanced analytical chemistry to track the isotope and molecular biology (omics) to analyze the microbial community, researchers can definitively link specific microorganisms to the in-situ degradation of the contaminant. microbe.com This fusion of techniques provides powerful, field-relevant data that is essential for validating remediation strategies.

Role of this compound in Methodological Development for Environmental Assessment

While often viewed as a contaminant, this compound can also serve a crucial role as a model compound in the development and validation of new environmental assessment methods.

Its properties—a highly chlorinated, persistent aromatic hydrocarbon—make it an ideal candidate for testing the limits and capabilities of new analytical techniques. This includes:

Developing Analytical Standards: The pure compound is required as a reference standard for the calibration of analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate quantification in complex environmental samples such as soil, water, or fuel oil. longdom.orgbioline.org.br

Validating Extraction Methods: It can be used to test the efficiency of different sample preparation and extraction techniques, such as solid-phase extraction (SPE) or purge-and-trap, for persistent organic pollutants from various matrices. bioline.org.brenv.go.jp

Calibrating Predictive Models: Experimental data on the behavior of this compound can be used to calibrate and validate the accuracy of computational tools like QSAR models. nih.govnih.gov

Testing Remediation Efficacy: It can be used as a target contaminant in laboratory or pilot-scale studies to evaluate the performance of new bioremediation or chemical remediation technologies.

By serving as a well-defined chemical entity, this compound aids in the standardization and advancement of the very methods used to monitor and manage environmental pollution. epa.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,4,5-tetrachloro-3,6-dimethylbenzene, and how can reaction efficiency be optimized?

- Methodology : A common approach involves halogenation and alkylation of precursor aromatic compounds. For example, chlorination of dimethylbenzene derivatives under controlled conditions (e.g., using Cl₂ in the presence of FeCl₃ as a catalyst) can yield the target compound. Reaction efficiency can be optimized by monitoring temperature (e.g., 60°C reflux) and stoichiometry, as demonstrated in analogous syntheses of chlorinated nitrobenzenes .

- Validation : Confirm product purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), referencing retention times against standards .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal packing and halogen bonding interactions, as demonstrated for the benzene monosolvate of 1,2,4,5-tetrachloro-3,6-diiodobenzene (triclinic system, space group P1) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns, noting the deshielding effects of chlorine and methyl groups.

- Mass spectrometry (MS) : Confirm molecular weight (243.936 g/mol) and isotopic patterns via electron ionization (EI-MS) .

Q. What analytical methods are suitable for detecting trace amounts of this compound in environmental samples?

- Protocol :

Extraction : Use solid-phase extraction (SPE) with cyclohexane or dichloromethane for water/soil samples .

Quantification : Employ GC coupled with electron capture detection (ECD) for high sensitivity to chlorinated aromatics. Calibrate using certified reference materials (CRMs) with detection limits as low as 0.05 µg/L .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?